molecular formula C17H18N2O2 B11810925 1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine

1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine

Cat. No.: B11810925
M. Wt: 282.34 g/mol
InChI Key: LXUJUCBJIBAFQE-UHFFFAOYSA-N
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Description

1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the nitration of biphenyl followed by the introduction of the piperidine ring. The reaction conditions typically include the use of nitric acid and sulfuric acid for the nitration step, followed by a cyclization reaction to form the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance the efficiency and yield of the desired product. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the biphenyl structure.

Scientific Research Applications

1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group and piperidine ring play crucial roles in its activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom, similar in structure but different in reactivity.

    Dihydropyridine: A reduced form of pyridine with different chemical properties.

Uniqueness

1-(5-Nitro-[1,1’-biphenyl]-2-yl)piperidine is unique due to the presence of both the nitro group and the biphenyl structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-(4-nitro-2-phenylphenyl)piperidine

InChI

InChI=1S/C17H18N2O2/c20-19(21)15-9-10-17(18-11-5-2-6-12-18)16(13-15)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

LXUJUCBJIBAFQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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